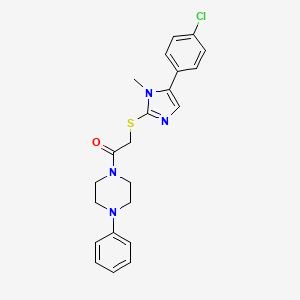
2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H23ClN4OS and its molecular weight is 426.96. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticholinesterase Activity
Studies have synthesized derivatives related to the compound of interest to investigate their anticholinesterase activities. For example, derivatives have shown inhibitory effects on acetylcholinesterase (AChE), indicating potential utility in conditions where cholinesterase inhibition is beneficial. Compounds with electron-donating substituents, such as methyl and chloro at the phenyl residue's third position, exhibited the highest anticholinesterase activity (Usama Abu Mohsen et al., 2014).
Heme Oxygenase Inhibition
Research into selective inhibitors of heme oxygenases (HO-1 and HO-2) has involved derivatives based on imidazole and aromatic moieties. These compounds, including derivatives of the subject compound, have shown potent inhibition toward both isozymes, with specific derivatives demonstrating selectivity favoring HO-1. Such inhibitors have potential applications in pharmacological and therapeutic contexts, indicating their relevance in managing conditions associated with heme oxygenase activity (G. Roman et al., 2010).
Antimicrobial and Antifungal Activity
Derivatives have been synthesized and tested for antimicrobial and antifungal activities, showcasing the broad potential of these compounds in addressing infectious diseases. Studies highlight the synthesis of compounds starting from 4-chlorophenol, further demonstrating their efficacy against both gram-positive and gram-negative bacteria (Atul K. Wanjari, 2020).
Anticandidal Activity and Cytotoxicity
Compounds within this chemical class have also been investigated for their anticandidal properties and cytotoxic effects, revealing some compounds as potent anticandidal agents with weak cytotoxicities. This suggests their potential in developing treatments for candida infections with minimal adverse effects on host cells (Z. Kaplancıklı et al., 2014).
Selective Acetylcholinesterase Inhibitors
Further research has led to the design and synthesis of selective acetylcholinesterase inhibitors, identifying compounds with significant inhibitory activities. These findings underscore the potential therapeutic applications of such compounds in neurodegenerative diseases where acetylcholinesterase inhibition is a key treatment strategy (Mina Saeedi et al., 2019).
Eigenschaften
IUPAC Name |
2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4OS/c1-25-20(17-7-9-18(23)10-8-17)15-24-22(25)29-16-21(28)27-13-11-26(12-14-27)19-5-3-2-4-6-19/h2-10,15H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSZBTHXVORCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

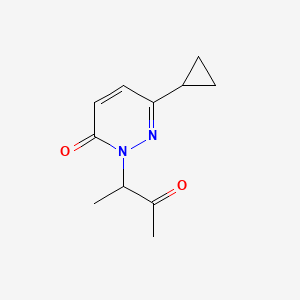
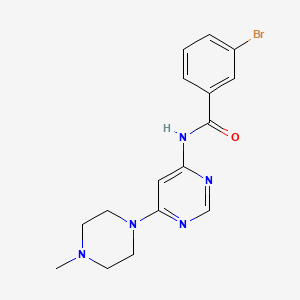
![2-[4,7,8-Trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2732797.png)
![N''-[(4-chlorophenyl)methyl]guanidine hydroiodide](/img/structure/B2732798.png)
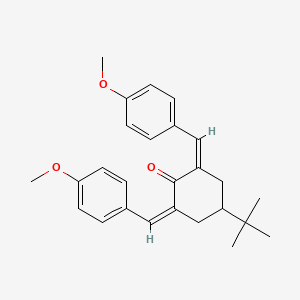
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-methyl-2-propan-2-yl-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2732800.png)
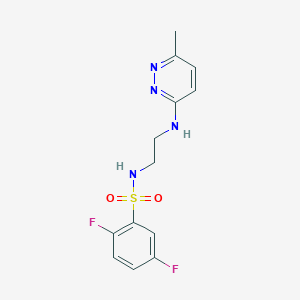
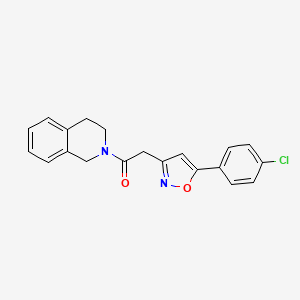
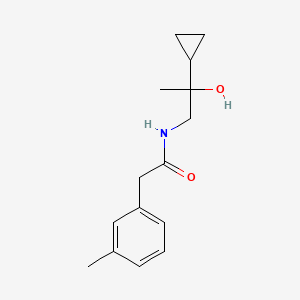
![4-(4-chlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2732809.png)
![N-(4-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2732811.png)
![3-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2732812.png)
![Tert-butyl N-[3-(3-methylpiperidin-2-yl)propyl]carbamate](/img/structure/B2732814.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3-ethoxy-4-methoxybenzyl)urea](/img/structure/B2732815.png)